4-Chloro-2-(trifluoromethyl)pyridin-3-amine
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Overview
Description
4-Chloro-2-(trifluoromethyl)pyridin-3-amine is an organic compound with the chemical formula C6H4ClF3N2 It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom The compound is characterized by the presence of a chlorine atom at the 4-position, a trifluoromethyl group at the 2-position, and an amine group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)pyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.
Reaction with Ammonia: The starting material is reacted with ammonia in the presence of a suitable catalyst under controlled temperature and pressure conditions to introduce the amine group at the 3-position.
Purification: The resulting product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Industrial methods may also incorporate advanced purification techniques to achieve the required purity levels for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Reagents such as boronic acids or esters are used in the presence of a palladium catalyst and a base like potassium carbonate. The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-(trifluoromethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily diffuse into cells and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
- 4-Chloro-3-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-2-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the 2-position and the amine group at the 3-position allows for unique interactions with biological targets and enhances its reactivity in chemical synthesis compared to other similar compounds.
Properties
IUPAC Name |
4-chloro-2-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWPKPDIEHSVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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